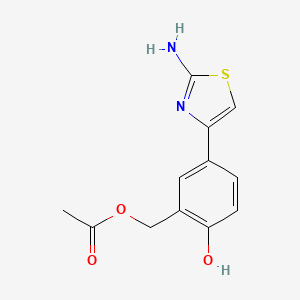

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate

CAS No.: 890096-19-2

Cat. No.: VC4161412

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 890096-19-2 |

|---|---|

| Molecular Formula | C12H12N2O3S |

| Molecular Weight | 264.3 |

| IUPAC Name | [5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]methyl acetate |

| Standard InChI | InChI=1S/C12H12N2O3S/c1-7(15)17-5-9-4-8(2-3-11(9)16)10-6-18-12(13)14-10/h2-4,6,16H,5H2,1H3,(H2,13,14) |

| Standard InChI Key | HUZXSPRBYKZMDK-UHFFFAOYSA-N |

| SMILES | CC(=O)OCC1=C(C=CC(=C1)C2=CSC(=N2)N)O |

Introduction

Chemical Identity and Physicochemical Properties

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate belongs to the class of heterocyclic compounds integrating both aromatic and thiazole functionalities. Key physicochemical properties include:

The molecule’s structure combines a 2-hydroxybenzyl acetate group with a 2-aminothiazole ring at the 5-position of the benzene ring. This arrangement confers both polar (acetate, hydroxyl) and nonpolar (aromatic, thiazole) regions, influencing solubility and reactivity .

Synthetic Methodologies

One-Pot Thiazole Formation

A scalable synthesis route for analogous 2-aminothiazoles involves a one-pot reaction using trichloroisocyanuric acid (TCCA) as a chlorinating agent and Ca/4-MePy-IL@ZY-Fe₃O₄ as a magnetically recoverable nanocatalyst . Adapted for 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate, the protocol may proceed as follows:

-

Halogenation: TCCA mediates the conversion of a ketone precursor (e.g., 5-acetyl-2-hydroxybenzyl acetate) to α-chloroketone.

-

Cyclization: Thiourea reacts with the α-chloroketone intermediate, forming the thiazole ring via nucleophilic substitution and cyclocondensation .

-

Workup: The nanocatalyst is removed magnetically, and the product is purified via recrystallization or chromatography .

Coupling Strategies

Alternative approaches leverage amide coupling reagents (e.g., HCTU, HOBt) to assemble thiazole-containing fragments. For instance, ethyl 2-amino-thiazole-4-carboxylate intermediates have been coupled with aromatic amines or acids to generate structurally diverse analogs . Applying this to 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate, the acetate group could be introduced via esterification of a hydroxyl-bearing precursor .

Structural and Spectroscopic Characterization

Key Functional Groups

-

Thiazole Ring: The 2-aminothiazole moiety (C₃H₃N₂S) contributes to π-π stacking interactions and hydrogen bonding via the amino group .

-

Benzyl Acetate: The ester group (CH₃COO-) enhances lipophilicity, while the phenolic hydroxyl (OH) offers sites for derivatization .

Pharmacological and Industrial Applications

Drug Discovery Intermediate

Thiazole derivatives are pivotal in designing kinase inhibitors and P-glycoprotein (P-gp) modulators . For example, compound 1 (TTT-28), a valine-derived thiazole, demonstrated potent P-gp inhibition in vivo, reversing multidrug resistance in cancer cells . 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate may serve as a precursor for similar agents, given its structural resemblance to established pharmacophores .

Biochemical Interactions

The 2-aminothiazole group is known to interact with ATP-binding sites in enzymes, as evidenced by ATPase activity assays . Molecular docking studies could explore this compound’s affinity for targets like cyclooxygenase-2 (COX-2) or β-lactamases, leveraging its dual hydrogen-bonding and hydrophobic motifs .

Challenges and Future Directions

Despite its promise, gaps persist in the literature:

-

Toxicity Data: No in vitro or in vivo safety profiles are reported.

-

Synthetic Optimization: Current methods require validation for scalability and yield improvement.

-

Mechanistic Studies: Target engagement and metabolic stability remain uncharacterized.

Future work should prioritize in silico modeling to predict ADMET properties and synthetic routes to diversify the compound’s functional groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume